N-ethyl-4-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N-ethyl-4-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a purine moiety via a piperazine linker
Properties
Molecular Formula |
C16H21N9 |
|---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N-ethyl-4-methyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H21N9/c1-3-17-16-22-11(2)8-12(23-16)24-4-6-25(7-5-24)15-13-14(19-9-18-13)20-10-21-15/h8-10H,3-7H2,1-2H3,(H,17,22,23)(H,18,19,20,21) |
InChI Key |
PCMIOMRWVAGMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Purine Moiety: The purine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of a halogenated purine derivative with piperazine, forming a purine-piperazine intermediate.
Coupling Reaction: The final step involves coupling the purine-piperazine intermediate with the pyrimidine core. This can be achieved through a nucleophilic aromatic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of dihydropyrimidine or dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of partially or fully reduced nitrogen-containing rings.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
N-ethyl-4-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, viral infections, and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine: Unique due to its specific substitution pattern and the presence of both purine and pyrimidine rings.
N-ethyl-4-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-ol: Similar structure but with a hydroxyl group, which may alter its reactivity and biological activity.
N-ethyl-4-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-thiol: Contains a thiol group, potentially offering different chemical properties and applications.
Uniqueness
This compound stands out due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its unique structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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